
Pentanoic--d4 Acid
Overview
Description
Pentanoic-d4 acid (deuterated pentanoic acid) is a stable isotopologue of pentanoic acid (valeric acid) in which four hydrogen atoms are replaced by deuterium (²H or D). This modification typically occurs at specific positions, such as the methylene groups adjacent to the carboxylic acid moiety, to retain structural integrity while altering physical properties like bond vibration and stability. Deuterated compounds like pentanoic-d4 acid are widely used in nuclear magnetic resonance (NMR) spectroscopy as internal standards, metabolic tracer studies, and pharmacokinetic analyses due to their reduced reactivity and isotopic distinguishability .
Pentanoic acid itself is a straight-chain, five-carbon carboxylic acid (C₅H₁₀O₂) with applications in flavor chemistry, microbial metabolism, and pharmaceutical synthesis . Its deuterated form would retain these functional roles but with enhanced stability in tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoic–d4 Acid can be synthesized through the deuteration of pentanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of Pentanoic–d4 Acid involves the large-scale deuteration of pentanoic acid. This process is similar to the laboratory synthesis but is optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Pentanoic–d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated valeric acid derivatives.
Reduction: Reduction reactions can convert Pentanoic–d4 Acid to deuterated alcohols.
Substitution: The deuterium atoms in Pentanoic–d4 Acid can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are employed.
Major Products:
Oxidation: Deuterated valeric acid derivatives.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides and other substituted derivatives.
Scientific Research Applications
Pentanoic–d4 Acid is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of deuterated compounds for various applications.
Mechanism of Action
The mechanism of action of Pentanoic–d4 Acid involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
The following sections compare pentanoic acid and its derivatives (including inferred properties of pentanoic-d4 acid) with structurally or functionally related compounds, supported by experimental data from the evidence.
Physical and Volatility Properties
Table 1: Vapor Concentrations and Volatility of Aliphatic Acids
- Key Findings: Chain length inversely correlates with vapor concentration (e.g., heptanoic acid < pentanoic acid < butanoic acid) due to increased molecular weight (MW) and intermolecular forces . Branched analogs (e.g., 2-methylpropanoic acid) exhibit higher initial volatility but faster depletion, likely due to steric effects reducing surface adhesion . Deuterated analogs like pentanoic-d4 acid are expected to have marginally lower vapor pressures than non-deuterated forms due to stronger C-D bonds, though isotopic effects are generally subtle .
Environmental and Metabolic Behavior
Table 3: Environmental Presence and Metabolic Roles
- Key Findings: Pentanoic acid is a key volatile in honey and sourdough fermentation, contributing to flavor profiles alongside esters (e.g., ethyl pentanoate) . Branched-chain SCFAs (e.g., 3-methylbutanoic acid) are metabolically regulated by gut microbiota and dietary interventions, unlike straight-chain variants . Deuterated acids like pentanoic-d4 could track microbial SCFA production without perturbing metabolic pathways due to isotopic stability .
Table 4: Developmental Toxicity of Aliphatic Acids
- Key Findings: Branching and chain extension (e.g., VPA, 2-ethylhexanoic acid) correlate with teratogenicity, while straight-chain acids like pentanoic acid show minimal risk . Deuterated forms are unlikely to enhance toxicity unless deuteration alters metabolic pathways (e.g., β-oxidation) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Pentanoic-d4 Acid, and how is deuterium incorporation optimized?
- Methodological Answer : Pentanoic-d4 Acid is synthesized via acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O) or selective hydrogen-deuterium (H-D) substitution. Key considerations include:
- Catalyst Selection : Use of Pt/C or Pd/C catalysts under controlled pH to minimize side reactions .
- Isotopic Purity : Post-synthesis purification via fractional distillation or preparative chromatography to achieve >98% deuterium incorporation, verified by mass spectrometry .
- Stability Testing : Storage under inert gas (N₂/Ar) to prevent proton back-exchange .
Q. What standard analytical techniques are used to characterize Pentanoic-d4 Acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies residual proton signals (e.g., <2% H in CD₃ groups), while ²H NMR quantifies deuterium distribution. Chemical shifts for carboxyl (δ ~12 ppm) and methyl groups (δ ~0.9 ppm) are critical markers .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (e.g., AI: 933, KI: 940) and fragmentation patterns confirm structural integrity .
- FT-IR Spectroscopy : O-H stretching (~2500–3000 cm⁻¹) is absent in fully deuterated forms, validating isotopic substitution .
Advanced Research Questions
Q. How does deuterium substitution in Pentanoic-d4 Acid influence spin-spin coupling patterns in NMR analysis?
- Methodological Answer : Deuterium (I = 1) introduces quadrupolar splitting, altering the "n+1 rule" observed in ¹H NMR. For example:
- Non-deuterated Pentanoic Acid : Methyl group (CH₃) shows a triplet (n = 2 neighboring protons).
- Pentanoic-d4 Acid : Deuterated methyl (CD₃) eliminates splitting, simplifying the spectrum. Residual CH₂ groups exhibit reduced coupling constants (J < 1 Hz due to isotopic mass effects) .
- Table : NMR Spectral Comparison
Group | Non-deuterated (δ, ppm) | Pentanoic-d4 Acid (δ, ppm) |
---|---|---|
COOH | 12.1 | 12.1 (unchanged) |
CH₂ (adjacent) | 1.5 (multiplet) | 1.5 (singlet) |
Q. What experimental designs are suitable for studying Pentanoic-d4 Acid's neurobiological effects, such as trigeminal neuron modulation?
- Methodological Answer :
- Stimulus Paradigm : Deliver Pentanoic-d4 Acid in 30-second pulses with 3–5-minute intervals to avoid receptor desensitization. Pre-treatment with tastants (e.g., GABA or NaCl) can test modulation of neuronal responses .
- Data Normalization : Baseline-corrected responses are normalized to the first stimulus to account for variability.
- Statistical Analysis : Use repeated-measures ANOVA with Tukey post-hoc tests (α = 0.05) to compare interstimulus effects. Software tools like SPSS or GraphPad Prism are recommended .
Q. How can Pentanoic-d4 Acid derivatives enhance stability in antibody-drug conjugates (ADCs)?
- Methodological Answer :
- Linker Design : Incorporate disulfide-modified derivatives (e.g., 4-Methyl-4-(methyldisulfanyl)pentanoic acid) for controlled drug release. Deuterated chains improve metabolic stability by resisting enzymatic cleavage .
- Conjugation Efficiency : Optimize pH (6.5–7.5) and molar ratios (antibody:linker-drug = 1:4) to minimize aggregation.
- In Vivo Validation : Use pharmacokinetic assays to compare deuterated vs. non-deuterated linker half-lives in murine models .
Q. What strategies resolve contradictions in bioactivity data for Pentanoic-d4 Acid across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., neuroactivity assays, metabolic screens) and apply random-effects models to account for heterogeneity.
- Source Validation : Cross-check isotopic purity (e.g., via NIST-certified reference data) and experimental conditions (pH, temperature) .
- Sensitivity Testing : Replicate studies under controlled variables (e.g., fixed cell lines vs. primary cultures) to isolate confounding factors .
Q. Data Reporting and Reproducibility
Q. What are the best practices for reporting Pentanoic-d4 Acid data in publications?
- Methodological Answer :
- Metadata Inclusion : Specify deuterium content, synthetic route, and purity metrics (e.g., ≥98% D).
- Spectroscopic Data : Provide raw NMR/GC-MS files as supplementary material.
- Ethical Compliance : For in vivo studies, include IACUC approval numbers and randomization protocols per CONSORT guidelines .
Q. Key Resources
Properties
CAS No. |
1219804-71-3 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
106.157 |
IUPAC Name |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChI Key |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
SMILES |
CCCCC(=O)O |
Synonyms |
Pentanoic--d4 Acid |
Origin of Product |
United States |
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